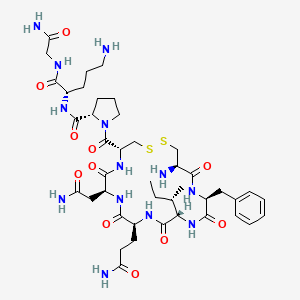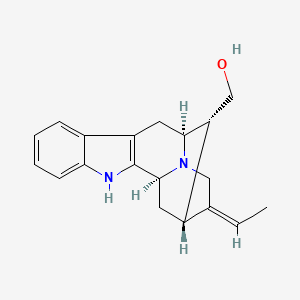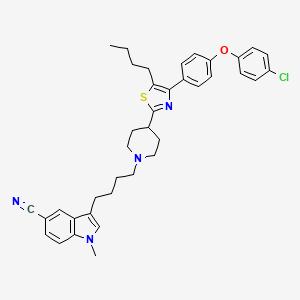
Octylbenzene-d22
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Octylbenzene-d22 is synthesized through the deuteration of Octylbenzene. The process involves the replacement of hydrogen atoms in Octylbenzene with deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a catalyst under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures required for the deuteration reaction. The purity of the final product is ensured through rigorous quality control measures, including gas chromatography and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Octylbenzene-d22 undergoes various chemical reactions, including:
Substitution: The benzylic hydrogens can be substituted with halogens using reagents like N-bromosuccinimide (NBS) under radical conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Substitution: N-bromosuccinimide (NBS) under radical conditions.
Major Products
Oxidation: Benzoic acids.
Substitution: Benzylic halides.
Scientific Research Applications
Octylbenzene-d22 is extensively used in scientific research due to its unique properties:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals.
Industry: Applied in the synthesis of specialty chemicals and as a standard in chromatography experiments.
Mechanism of Action
The mechanism of action of Octylbenzene-d22 involves its incorporation into drug molecules as a stable isotope. The deuterium atoms in this compound replace hydrogen atoms, which can affect the pharmacokinetic and metabolic profiles of the drug. This is due to the kinetic isotope effect, where the presence of deuterium slows down the rate of metabolic reactions, leading to prolonged drug action and reduced formation of toxic metabolites .
Comparison with Similar Compounds
Similar Compounds
Octylbenzene: The non-deuterated form of Octylbenzene-d22.
Benzylbenzene: Another alkylbenzene with a different alkyl chain length.
Dodecylbenzene: An alkylbenzene with a longer alkyl chain.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research, particularly in the study of drug metabolism and pharmacokinetics. The presence of deuterium atoms allows for precise tracking and quantitation of the compound in various systems, making it a valuable tool in both academic and industrial research .
Properties
Molecular Formula |
C14H22 |
|---|---|
Molecular Weight |
212.46 g/mol |
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)benzene |
InChI |
InChI=1S/C14H22/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7,9-10,12-13H,2-6,8,11H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D,8D2,9D,10D,11D2,12D,13D |
InChI Key |
CDKDZKXSXLNROY-FEGNEZOYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] |
Canonical SMILES |
CCCCCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)

![3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide](/img/structure/B12403239.png)





![[[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12403268.png)





